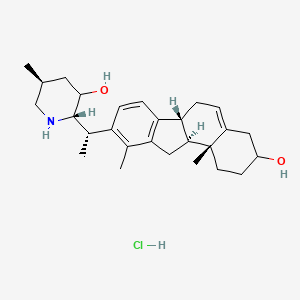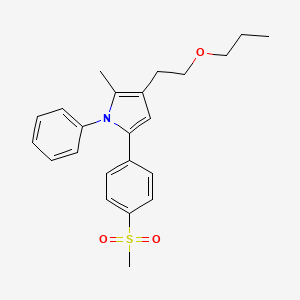![molecular formula C8H6Cl2N4S2 B1663168 2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine CAS No. 671187-99-8](/img/structure/B1663168.png)
2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine, also known as DTTG, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. DTTG belongs to the class of thiazole-containing compounds and has been found to exhibit a range of biological activities.
Aplicaciones Científicas De Investigación
Electronic Structure Analysis
- The electronic structure of 2-(thiazol-2-yl)guanidine, a key unit in several medicinally important compounds, was studied. Quantum chemical studies revealed the preferred tautomeric state and hidden ::N(←L)R character, indicating potential for diverse chemical applications (Bhatia et al., 2012).
Synthesis and Antibacterial Activities
- Research has been conducted on the synthesis of derivatives from chalcone, including 4-thiophen-2-yl-6-(4-methylphenyl)-pyrimidin-2-ylamine and its N-substituted benzylidine derivatives, revealing their potential antibacterial and antifungal activities (N. Patel & Minesh D. Patel, 2017).
Crystal Structure Features
- A study on the crystal structure of a compound with a guanidine fragment revealed insights into its molecular interactions and potential for various applications (He et al., 2012).
Antibacterial and Antifungal Activity of Guanidine Derivatives
- Guanidine derivatives, including thiazolyl guanidines, have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their utility in developing new antimicrobial agents (Rawat & Mehra, 2016).
Guanidine Derivatives as α2-Adrenoceptors Ligands
- Guanidine derivatives, including 2-thiazolyl guanidinium, were studied for their potential as α2-adrenoceptors ligands. The research focused on the nature and strength of intramolecular hydrogen bonds and the degree of deviation from planarity, important for understanding their biological interactions (Trujillo et al., 2019).
Preparation of Modified Guanidines
- Modified guanidines, including 1,3-unsubstituted and 1-substituted 2-iminoimidazolidine derivatives, were prepared. These compounds are significant for their potential as chiral superbases in various chemical syntheses (Isobe et al., 2000).
Microwave-Assisted Synthesis of Derivatives
- Microwave-assisted synthesis of dicarboxylic acid derivatives, including 1,3-thiazoles, was explored for their potential antibacterial and antifungal activities. This represents an environmentally friendly technique for developing novel drug candidates (Dabholkar & Parab, 2011).
Propiedades
Número CAS |
671187-99-8 |
|---|---|
Nombre del producto |
2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine |
Fórmula molecular |
C8H6Cl2N4S2 |
Peso molecular |
293.2 g/mol |
Nombre IUPAC |
2-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C8H6Cl2N4S2/c9-5-1-3(6(10)16-5)4-2-15-8(13-4)14-7(11)12/h1-2H,(H4,11,12,13,14) |
Clave InChI |
XZVWQNJJRGGNEL-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1C2=CSC(=N2)N=C(N)N)Cl)Cl |
SMILES canónico |
C1=C(SC(=C1C2=CSC(=N2)N=C(N)N)Cl)Cl |
Sinónimos |
2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B1663085.png)
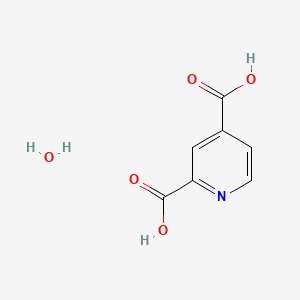
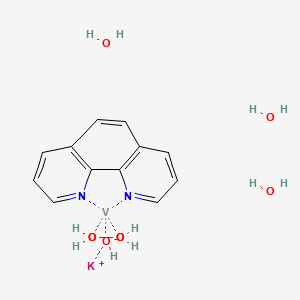
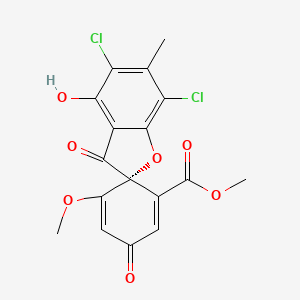
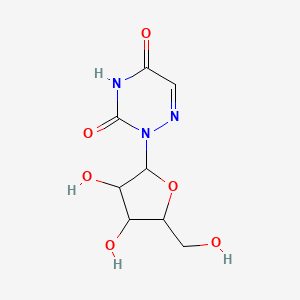

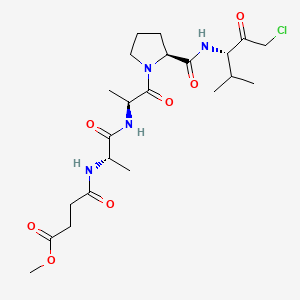
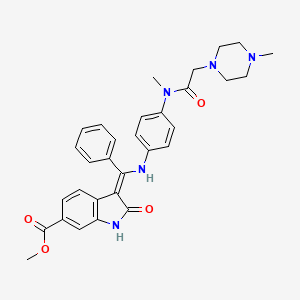
![1-Oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid](/img/structure/B1663096.png)
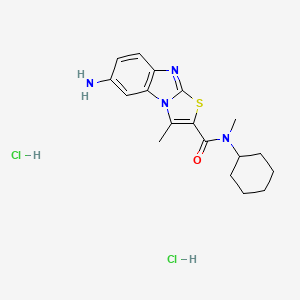
![2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone](/img/structure/B1663103.png)
![5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol](/img/structure/B1663104.png)
